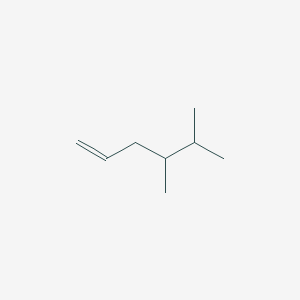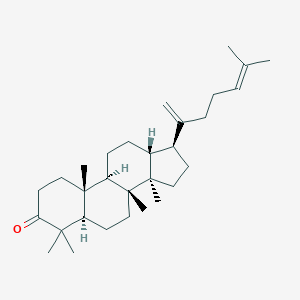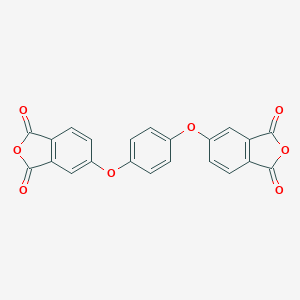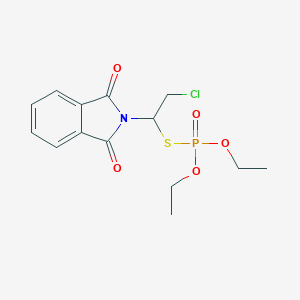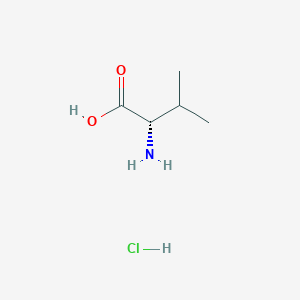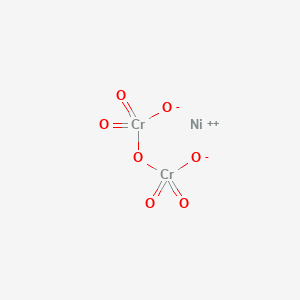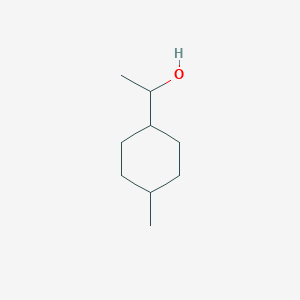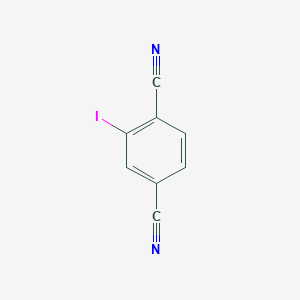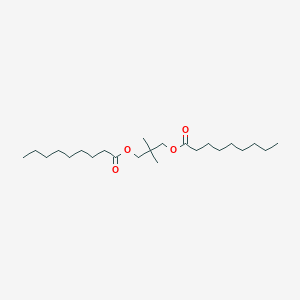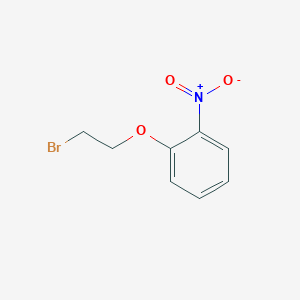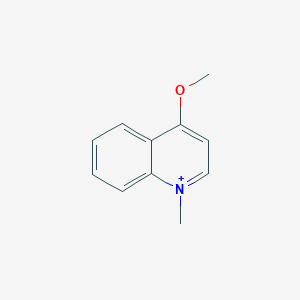
Echinorine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Echinorine is a natural alkaloid that is commonly found in various plants, including Echinacea purpurea, a popular herb used in traditional medicine. This compound has been the subject of numerous scientific studies due to its potential therapeutic properties.
Applications De Recherche Scientifique
Alkaloid Content and Biosynthesis in Echinops Species
Echinorine, a main alkaloid in globe thistles (Echinops species), varies in content at different developmental stages. Particularly high amounts are found in the fruits of Echinops ritro and other species. Notably, echinorine biosynthesis is significant during seedling development. This alkaloid, along with echinoramine I, appears to be specific to Echinops genus, highlighting its unique chemical composition and potential for biological studies (Ký & Schröder, 1976).
Transformation of Echinorine Under Various Conditions
Echinorine, when isolated or stored, can transform into different alkaloids, such as echinopsine and echinopsidine, under specific conditions. This transformation is influenced by factors like ammonia treatment, demonstrating the chemical reactivity and potential pharmacological implications of echinorine (Schröder & Luckner, 1968).
Echinacoside: A Related Compound with Neuroprotective Potential
Echinacoside, a natural phenylethanoid glycoside related to echinorine, shows significant neuroprotective and cardiovascular effects. Although promising for treating neurodegenerative diseases like Parkinson's and Alzheimer's, its use is limited by factors such as poor bioavailability and lack of extensive clinical trials. This highlights the ongoing need for research on natural compounds like echinacoside for medical applications (Liu et al., 2018).
Applications in Vaccine Development
Echinorine has implications in vaccine development, specifically in the context of Echinococcus. Advances in biological information research, including genome sequencing and antigen epitope prediction, are crucial for exploring the potential of echinorine and related compounds in creating effective vaccines (Xu et al., 2012).
Echinacea: Related Research in Immunology and Oncology
While not directly about echinorine, studies on Echinacea, a related plant genus, reveal its use in immunostimulation and potential anti-cancer properties. Echinacea has been explored for treating common colds and exhibiting cytotoxic effects on human cancer cell lines, indicating a broader context for research on echinorine and related compounds in medical science (Giles et al., 2000), (Chicca et al., 2007).
Propriétés
Numéro CAS |
18095-64-2 |
|---|---|
Nom du produit |
Echinorine |
Formule moléculaire |
C11H12NO+ |
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
4-methoxy-1-methylquinolin-1-ium |
InChI |
InChI=1S/C11H12NO/c1-12-8-7-11(13-2)9-5-3-4-6-10(9)12/h3-8H,1-2H3/q+1 |
Clé InChI |
KPTSUNASDHGNQY-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)OC |
SMILES canonique |
C[N+]1=CC=C(C2=CC=CC=C21)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



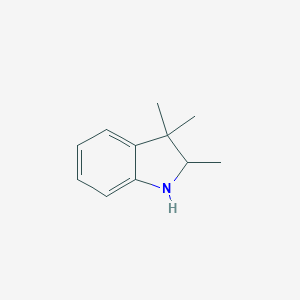
![Tricyclo[4.2.0.0(2,4)]octan-5-one](/img/structure/B99455.png)
